8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane
Description
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane (CAS: 179071-85-3) is a quaternary ammonium compound characterized by a spirocyclic framework with a pyrimidinyl substituent. Its molecular formula is C₁₂H₁₉N₄⁺, with a molecular weight of 219.31 g/mol . The compound’s structure includes a positively charged azoniaspiro core and a pyrimidine ring, which contribute to its unique physicochemical and biological properties. It is commonly encountered as salts, such as the bromide (CAS: 81461-73-6) or chloride (CAS: 81461-72-5), which enhance stability and solubility .
Properties
IUPAC Name |
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4/c1-2-9-16(8-1)10-6-15(7-11-16)12-13-4-3-5-14-12/h3-5H,1-2,6-11H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXFJYVHZBXWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N4+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179071-85-3 | |
| Record name | 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179071853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-AZA-5-AZONIASPIRO(4.5)DECANE, 8-(2-PYRIMIDINYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJU7BDG7TD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction of 1-(2-Pyrimidinyl)piperazine with 1,4-Disubstituted Reagents
The most widely reported method involves the cyclization of 1-(2-pyrimidinyl)piperazine 3 with 1,4-butanediol derivatives. Key variations include:
Method A: Alkylation with 1,4-Disulfonate Esters
Method B: Halogenated Alkylating Agents
-
Reagents : 1,4-Dibromobutane or 1,4-diiodobutane
-
Conditions :
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO)
-
Base: Potassium carbonate
-
Temperature: 60–100°C
-
-
Yield : 70–85%
-
Limitations : Higher risk of byproduct formation due to competing intermolecular reactions.
Spirocyclic Quaternary Ammonium Salt Formation
Intermediate Isolation and Characterization
The synthesis often proceeds via a sulfonate or halide salt intermediate (e.g., methanesulfonate or bromide).
Example: Methanesulfonate Intermediate
Bromide Salt Alternative
Optimization Parameters
Critical Reaction Variables
Purification Techniques
-
Recrystallization : Use acetone/ether mixtures for sulfonate salts.
-
Chromatography : Silica gel with ethyl acetate/methanol (9:1) for bromide salts.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sulfonate Alkylation | 95% | >95% | High | Moderate |
| Halide Alkylation | 70–85% | 90–95% | Moderate | Low |
Challenges and Solutions
Chemical Reactions Analysis
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1. Anxiolytic Research
- The primary application of 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane is as an impurity reference standard in the development of anxiolytic medications like Buspirone. Its structural similarity to Buspirone allows researchers to study the effects of impurities on drug efficacy and safety profiles .
2. Drug Development
- This compound serves as a critical intermediate in synthesizing various pharmaceuticals. Understanding its behavior and interactions can lead to improved formulations and enhanced therapeutic effects .
3. Toxicology Studies
- As an impurity reference material, it plays a role in toxicological assessments during drug development, ensuring that any adverse effects associated with impurities are well understood and mitigated .
Case Studies
Research Insights
Research indicates that the presence of impurities such as 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane can alter the pharmacological properties of primary active ingredients in drug formulations. Understanding these interactions is crucial for developing safer and more effective medications.
Mechanism of Action
The exact mechanism of action of 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane is not fully understood. it is known to have a high affinity for serotonin (5-HT1A) receptors . It does not exert anticonvulsant or muscle relaxant effects and lacks the prominent sedative effect associated with other anxiolytics . The compound also has moderate affinity for brain D2-dopamine receptors and may have indirect effects on other neurotransmitter systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane and related spirocyclic compounds:
Key Observations:
- Charge Differences : Unlike neutral compounds like Buspirone, 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane is positively charged, which may reduce membrane permeability but improve solubility in polar solvents .
- Substituent Effects : The pyrimidinyl group in the target compound contrasts with morpholine (in Compound 27) and dichlorophenyl (in Aripiprazole intermediates), altering electronic properties and receptor interactions.
Biological Activity
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane, also known as 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide (CAS Number: 81461-73-6), is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₉BrN₄
- Molecular Weight : 299.21 g/mol
- LogP : 1.889 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 29.02 Ų
Biological Activity Overview
The biological activity of 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane has been primarily investigated in the context of its cytotoxic effects against various cell lines. The compound's structure suggests potential interactions with biological targets that may lead to therapeutic applications.
Cytotoxic Effects
Research has shown that compounds structurally similar to 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane exhibit significant cytotoxicity against tumor cells. For instance, studies on spirogermanium, a related compound, demonstrated that it induced cell death in hamster cells with a concentration-dependent response and highlighted the importance of exposure time for efficacy .
The precise mechanism of action for 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane remains to be fully elucidated; however, insights can be drawn from related compounds:
- Cell Membrane Damage : Similar compounds have been reported to cause progressive damage to cell membranes, as evidenced by dye exclusion assays.
- Protein Synthesis Inhibition : The inhibition of protein synthesis appears to be a common pathway leading to cytotoxicity in various cell types .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro(4.5)decane exhibits cytotoxicity against various human cancer cell lines, with IC₅₀ values indicating effective concentrations necessary for inducing cell death.
- Comparative Analysis :
- Therapeutic Potential : Given its structural attributes and preliminary biological activity data, there is potential for further development as an anticancer agent or in other therapeutic areas.
Q & A
Basic Question: What are the optimal synthetic pathways for 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with spirocyclic precursors. A common approach includes:
- Step 1: Cyclization of a piperazine derivative with a pyrimidine-containing electrophile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Step 2: Quaternization of the nitrogen atom using alkylating agents (e.g., methyl bromide) to form the azonia moiety.
Key factors affecting yield include solvent polarity (polar aprotic solvents enhance reactivity), temperature control to avoid side reactions, and stoichiometric ratios of reactants . Purification via recrystallization or column chromatography is critical for isolating the zwitterionic product .
Advanced Question: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this spirocyclic compound?
Methodological Answer:
Discrepancies between NMR (e.g., unexpected splitting patterns) and X-ray data (e.g., bond-length anomalies) often arise from dynamic conformational changes in solution. To resolve these:
- Perform variable-temperature NMR to identify fluxional behavior.
- Compare computational models (DFT or molecular dynamics) with crystallographic data to predict dominant conformers in solution.
- Use NOESY/ROESY to validate spatial proximity of protons in the spiro system . Cross-validation with IR and UV-Vis spectroscopy can further clarify electronic interactions .
Basic Question: What analytical techniques are most reliable for characterizing the purity of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane?
Methodological Answer:
- HPLC-MS: Detects impurities at <0.1% levels, particularly quaternary ammonium byproducts.
- Elemental Analysis: Validates C, H, N, and S composition (theoretical: C 54.3%, H 6.7%, N 22.6%, S 6.9%).
- ¹³C NMR: Confirms spirocyclic connectivity via distinct carbonyl (δ ~170 ppm) and pyrimidinyl (δ ~160 ppm) signals .
- Ion Chromatography: Quantifies counterion content (e.g., bromide or chloride) to ensure stoichiometric consistency .
Advanced Question: How can researchers design assays to assess the compound’s interaction with 5-HT₁A receptors, given its structural similarity to buspirone?
Methodological Answer:
- In Vitro Binding Assays: Use radiolabeled [³H]-8-OH-DPAT in competition binding studies with HEK-293 cells expressing human 5-HT₁A receptors. Calculate IC₅₀ values and compare to buspirone (reference IC₅₀: ~20 nM) .
- Functional Assays: Measure cAMP inhibition via ELISA in transfected CHO cells.
- Molecular Docking: Model the compound’s interaction with receptor crystal structures (PDB: 7E2Z) to predict binding affinity differences caused by the azonia group’s charge .
Basic Question: What are the key stability challenges for this compound under physiological conditions?
Methodological Answer:
The quaternary ammonium group is prone to hydrolysis in aqueous media (pH > 7). Stability studies should:
- Monitor degradation via LC-MS in buffers (pH 5–8) at 37°C.
- Identify major degradation products (e.g., demethylated analogs or ring-opened species).
- Optimize storage conditions (lyophilized form at -20°C under nitrogen) to extend shelf life .
Advanced Question: How do modifications to the pyrimidinyl or spirocyclic moiety affect pharmacological activity?
Methodological Answer:
- Pyrimidinyl Substitutions: Replace the 2-pyrimidinyl group with 2-quinolinyl (as in kaspar analogs) to enhance lipophilicity and receptor residence time. Evaluate via SPR (surface plasmon resonance) .
- Spiro Ring Expansion: Synthesize a 6-membered spiro ring (e.g., spiro[4.6]) and compare conformational rigidity using X-ray and solubility assays .
- Azonia Counterion Swap: Substitute bromide with tosylate to improve crystallinity without altering receptor affinity .
Advanced Question: What strategies mitigate contradictions in reported cytotoxicity data across cell lines?
Methodological Answer:
Discrepancies may stem from cell-specific membrane potential or transporter expression. To address:
- Use isogenic cell lines (e.g., HEK-293 vs. SH-SY5Y) to isolate uptake mechanisms.
- Measure intracellular accumulation via LC-MS/MS.
- Apply inhibitors (e.g., verapamil for P-gp) to assess efflux pump involvement .
Basic Question: How can researchers validate the compound’s zwitterionic nature in solution?
Methodological Answer:
- pH-Solubility Profile: Measure solubility across pH 2–12; zwitterions show minimal solubility near the isoelectric point (predicted pI: ~7.5).
- Capillary Electrophoresis: Determine electrophoretic mobility in buffers of varying ionic strength.
- Titration Calorimetry (ITC): Quantify protonation/deprotonation events to confirm zwitterionic stability .
Advanced Question: What computational methods predict the compound’s metabolic pathways?
Methodological Answer:
- In Silico Tools: Use GLORY or Meteor to simulate Phase I/II metabolism. Key sites: oxidation at the spirocyclic nitrogen or demethylation of the azonia group.
- CYP450 Inhibition Assays: Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.
- Mass Spectral Trees: Compare predicted metabolites with experimental HR-MS/MS fragmentation patterns .
Advanced Question: How can structural analogs resolve contradictions in preclinical vs. clinical efficacy data?
Methodological Answer:
- Pharmacokinetic Optimization: Introduce fluorine at the pyrimidinyl 5-position to enhance blood-brain barrier penetration (logP < 2.5).
- Prodrug Synthesis: Mask the azonia group with ester linkers to improve oral bioavailability.
- Species-Specific Metabolism Studies: Use humanized liver mouse models to bridge preclinical-clinical gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
